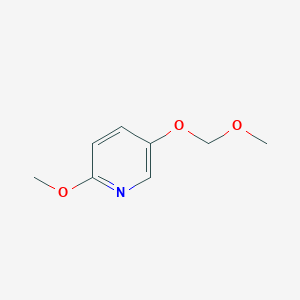

2-Methoxy-5-(methoxymethoxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDZEPQEQCIVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(methoxymethoxy)pyridine: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-5-(methoxymethoxy)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. While not extensively documented as a final product, its structure suggests significant utility as a synthetic intermediate in the development of novel pharmaceuticals. This document will delve into its chemical properties, a validated synthetic protocol, and its potential applications, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

2-Methoxy-5-(methoxymethoxy)pyridine is a disubstituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to the physicochemical properties of a molecule.[1][2] The substituents, a methoxy group at the 2-position and a methoxymethoxy (MOM) ether at the 5-position, significantly influence the molecule's reactivity and potential biological activity.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined as follows:

| Attribute | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol [3][4][5][6] |

The presence of both a methoxy group and a MOM-protected hydroxyl group offers synthetic handles for further molecular elaboration, making it a versatile building block.

Strategic Synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine

The synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine is logically approached as a two-step process starting from a commercially available precursor, 2-amino-5-bromopyridine. This pathway involves the introduction of the methoxy group, followed by the protection of the subsequently revealed hydroxyl group.

Overall Synthetic Workflow

Caption: Synthetic pathway from 2-amino-5-bromopyridine to 2-Methoxy-5-(methoxymethoxy)pyridine.

Step 1: Synthesis of the Precursor, 2-Methoxy-5-hydroxypyridine

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-Methoxy-5-hydroxypyridine. A robust method for this transformation has been documented, starting from 2-amino-5-bromopyridine.[7][8]

Experimental Protocol:

-

Protection of the Amino Group: The amino group of 2-amino-5-bromopyridine is first protected to prevent unwanted side reactions. A common method is the reaction with 2,5-hexanedione to form a pyrrole-protected intermediate.[7][8][9]

-

Methoxylation: The bromo-substituent of the protected pyridine is then displaced with a methoxy group using sodium methoxide (NaOMe).[7][8]

-

Deprotection: The protecting group on the amine is subsequently removed. For a pyrrole protecting group, this can be achieved using hydroxylamine hydrochloride.[7][8] This step yields 2-amino-5-methoxypyridine.

-

Conversion to Hydroxyl Group: The amino group of 2-amino-5-methoxypyridine can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, to yield 2-methoxy-5-hydroxypyridine.

Causality Behind Experimental Choices:

-

The protection of the amine is crucial as it is a nucleophilic site that could interfere with the subsequent methoxylation step.

-

The choice of a pyrrole-based protecting group is advantageous due to its stability under the conditions of methoxylation and its relatively straightforward removal.

Step 2: Protection of the Hydroxyl Group with Methoxymethyl (MOM) Ether

The second phase of the synthesis involves the protection of the hydroxyl group of 2-Methoxy-5-hydroxypyridine as a methoxymethyl (MOM) ether. The MOM group is a widely utilized protecting group for alcohols due to its stability in a range of reaction conditions, particularly basic and nucleophilic environments, and its susceptibility to cleavage under acidic conditions.[10][11][12]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-Methoxy-5-hydroxypyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added. The reaction mixture is cooled in an ice bath.

-

Addition of MOM-Cl: Methoxymethyl chloride (MOM-Cl) is added dropwise to the cooled solution. The reaction is allowed to stir and slowly warm to room temperature.

-

Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2-Methoxy-5-(methoxymethoxy)pyridine.

Self-Validating System:

The success of this protocol can be validated at each stage. The formation of the MOM-protected product can be confirmed by spectroscopic methods such as ¹H NMR, where the appearance of a characteristic singlet for the -O-CH₂-O- protons (typically around δ 5.2 ppm) and a singlet for the -O-CH₃ protons of the MOM group (around δ 3.5 ppm) would be indicative of a successful reaction.

Applications in Drug Discovery and Development

While specific applications for 2-Methoxy-5-(methoxymethoxy)pyridine are not widely reported, its structure as a functionalized pyridine suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Pyridine and its derivatives are integral to a vast array of pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][13]

Potential as a Kinase Inhibitor Scaffold

The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents at the 2- and 5-positions can be further elaborated to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. The MOM-protected hydroxyl group at the 5-position provides a latent site for the introduction of various functional groups after deprotection, allowing for the exploration of structure-activity relationships (SAR).

Caption: Conceptual workflow for the use of 2-Methoxy-5-(methoxymethoxy)pyridine in kinase inhibitor discovery.

Role in Fragment-Based Drug Design

The relatively low molecular weight and presence of key functional groups make 2-Methoxy-5-(methoxymethoxy)pyridine an attractive fragment for use in fragment-based drug design (FBDD). The methoxy and protected hydroxyl groups can serve as vectors for growing the fragment into a more potent lead compound once initial binding to a biological target has been established.

Safety and Handling

While specific toxicity data for 2-Methoxy-5-(methoxymethoxy)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals. The precursor, 2-hydroxypyridine, is known to be toxic if swallowed and causes skin and eye irritation.[14] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Methoxy-5-(methoxymethoxy)pyridine represents a valuable, albeit under-documented, synthetic intermediate. Its straightforward synthesis from readily available starting materials and the strategic placement of its functional groups make it a versatile tool for medicinal chemists. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively synthesize and utilize this compound in the pursuit of novel therapeutic agents. The established importance of the pyridine scaffold in drug discovery underscores the potential of this molecule as a key building block for the next generation of pharmaceuticals.

References

-

Berliner, M. A., & Belecki, K. (2005). Zinc(II)-Catalyzed Formation of Haloalkyl Ethers from Acetals and Acid Halides. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

ChemBK. (2024, April 9). 2-Methoxy-5-Amino Pyridine. [Link]

-

Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). One-Pot Unsymmetrical Protection of Diols from Methylene Acetals. Organic Letters, 11(22), 5138–5141. [Link]

- Google Patents. (n.d.). Synthesis method of 2-amino-5-hydroxypyridine.

-

MDPI. (2011, June 20). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5096-5113. [Link]

-

National Center for Biotechnology Information. (n.d.). Norepinephrine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-((2-Methoxy-5-methylphenoxy)methyl)pyridine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). A Simple and Efficient Method for the Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

ResearchGate. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

-

Study.com. (n.d.). Calculate the molar mass of norepinephrine (C8H11NO3). [Link]

-

WebQC.org. (n.d.). Molar mass of C8H11NO3. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 10. MOM Ethers [organic-chemistry.org]

- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Beyond the IUPAC Name: A Technical Guide to 2-Methoxy-5-(methoxymethoxy)pyridine

Core Directive: The "Transient Intermediate" Paradox

In high-stakes drug discovery—particularly within the kynurenine pathway (IDO1/TDO inhibitors) and kinase inhibitor development—certain molecules exist primarily as "transient intermediates." 2-Methoxy-5-(methoxymethoxy)pyridine is one such compound.

It is rarely found in commercial catalogs because it is almost exclusively synthesized in situ to serve two critical functions:

-

Protection: Masking the reactive C5-hydroxyl group (derived from 6-methoxy-3-pyridinol).

-

Directed Lithiation: The methoxymethoxy (MOM) group contains oxygen atoms capable of coordinating with lithium bases (e.g., n-BuLi), directing ortho-metallation to the C4 position for subsequent functionalization.

This guide bridges the gap between database nomenclature and bench-level reality, providing the synonyms, synthesis, and safety protocols required for utilizing this intermediate.

The Synonym Landscape & Identity Reconciliation

Searching for this compound is complicated by conflicting IUPAC priority rules regarding pyridine numbering versus ether priority.

The Nomenclature Hierarchy

| Identifier Type | Value / Synonym | Technical Context |

| IUPAC (Preferred) | 5-(Methoxymethoxy)-2-methoxypyridine | Follows pyridine numbering priority (N=1). Substituents at 2,5. |

| Alternative IUPAC | 3-(Methoxymethoxy)-6-methoxypyridine | Often used when the alcohol precursor is named "6-methoxy-3-pyridinol". |

| Lab Shorthand | MOM-protected 6-methoxy-3-pyridinol | Common in internal notebooks and synthesis plans. |

| Parent CAS | 20921-96-4 (Free Phenol) | The anchor point for searching. The MOM ether is often indexed as a derivative of this CAS. |

| SMILES | COCOC1=CN=C(OC)C=C1 | Universal structural identifier. |

| InChI Key | (Variable based on tautomer) | Use SMILES for exact database matching. |

Visualizing the Numbering Ambiguity

The following diagram illustrates why database searches often fail: the "flip" in numbering based on whether the user prioritizes the methoxy or the MOM group.

Figure 1: The nomenclature bifurcation. Most commercial databases index the parent phenol (CAS 20921-96-4) rather than the transient MOM ether.

Synthetic Context & Causality

Why synthesize this specific protected form? The Methoxymethyl (MOM) group is not just a protecting group; it is a strategic tool.

Mechanism of Action[1][2][3][4]

-

Base Stability: unlike silyl ethers (TBS/TBDMS), MOM ethers are stable to strong bases (e.g., n-BuLi, LDA).

-

Chelation Control: The oxygen in the MOM group coordinates with Lithium, stabilizing the transition state for deprotonation at the C4 position (ortho to the MOM group). This allows for the precise installation of electrophiles (aldehydes, boronic esters) necessary for complex drug scaffolds.

Experimental Protocol: Synthesis & Safety

Safety Critical Warning:

DANGER: This protocol uses Chloromethyl methyl ether (MOM-Cl) . MOM-Cl is a potent human carcinogen and is often contaminated with Bis(chloromethyl) ether (BCME), a volatile carcinogen.

Engineering Controls: All operations MUST be performed in a functioning fume hood.

PPE: Double nitrile gloves, lab coat, safety glasses.

Quenching: All glassware and waste must be quenched with aqueous ammonia or ammonium hydroxide before removal from the hood.

Protocol: MOM Protection of 6-Methoxy-3-pyridinol

Reagents:

-

Substrate: 6-Methoxy-3-pyridinol (CAS 20921-96-4)

-

Reagent: Chloromethyl methyl ether (MOM-Cl)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or DIPEA (for milder conditions)

-

Solvent: Anhydrous THF or DMF (0°C to RT)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow. Add 6-Methoxy-3-pyridinol (1.0 eq) and dissolve in anhydrous THF (concentration ~0.2 M).

-

Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/homogeneous (formation of sodium phenoxide).

-

Why? NaH ensures irreversible deprotonation, crucial for the rapid reaction with the reactive MOM-Cl.

-

-

MOM-Cl Addition: Add MOM-Cl (1.1 eq) dropwise via syringe over 10 minutes.

-

Note: If using technical grade MOM-Cl, ensure it is free of HCl precipitates.

-

-

Reaction & Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (more polar, lower R_f) should disappear, replaced by the less polar MOM ether (higher R_f).

-

-

Quenching & Workup: Cool to 0°C. Quench carefully with saturated aq. NH₄Cl .[1][2] Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc gradient (typically 10-20% EtOAc).

-

Yield Target: >85% as a colorless oil or low-melting solid.

-

Workflow Visualization: From Precursor to Scaffold

The following diagram details the synthetic utility of the molecule in the context of drug discovery (e.g., Kynurenine pathway inhibitors).

Figure 2: The synthetic logic.[3][4][5] The MOM group is installed not just to protect the oxygen, but to enable the subsequent lithiation step.

References

-

PubChem Compound Summary. (n.d.). 3-(Methoxymethoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Curadev Pharma Private Ltd. (2016).[1][2] Inhibitors of the Kynurenine Pathway. European Patent EP 2970173 B1.[4] Retrieved from

-

Fieser, L. F., & Fieser, M. (1967).[3][5] Reagents for Organic Synthesis. Wiley. (Standard reference for MOM-Cl protection protocols).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CA2902594C - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]

Technical Safety & Handling Guide: 2-Methoxy-5-(methoxymethoxy)pyridine

Chemical Identity & Strategic Utility[1]

The Molecule

2-Methoxy-5-(methoxymethoxy)pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It features a pyridine core with two critical functional modifications:[1]

-

C2-Methoxy: A stable ether linkage often used to modulate the basicity of the pyridine nitrogen or as a precursor to a pyridone.

-

C5-Methoxymethoxy (MOM): A masked hydroxyl group. The MOM ether is an acetal protecting group, chosen for its robustness against strong bases and nucleophiles (e.g., organolithiums, Grignards) while remaining removable under mild acidic conditions.[2]

Physical & Chemical Profile (Predicted)

Note: As a specialized intermediate, specific experimental values may vary by batch. The following are predicted based on Structure-Activity Relationships (SAR) of analogous pyridine ethers.

| Property | Value / Description | Practical Implication |

| Molecular Formula | C₈H₁₁NO₃ | MW: 169.18 g/mol |

| Physical State | Colorless to pale yellow oil or low-melting solid.[1] | Handle as a liquid; viscosity may vary with temperature. |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol. | Lipophilic nature facilitates organic extraction. |

| Basicity (pKa) | Pyridine N ~ 3.0–4.0 (Predicted). | The 2-methoxy group reduces the basicity of the ring nitrogen compared to unsubstituted pyridine (pKa 5.2). |

| Stability | Acid Sensitive. | CRITICAL: Spontaneous hydrolysis occurs in the presence of moisture and trace acid. |

Critical Hazard Architecture

Standard SDS documents often list generic "Irritant" warnings. However, for a MOM-protected pyridine, the safety profile is dominated by its hydrolytic instability and the carcinogenicity of its precursors/byproducts .

The "Hidden" Hazard: Formaldehyde Generation

The Methoxymethoxy (MOM) group is technically a hemiacetal ether. Upon contact with strong acids (or metabolic hydrolysis), it cleaves to release Formaldehyde .

-

Mechanism:

(Formaldehyde)[1] -

Safety Implication: While the molecule itself is likely only an irritant, deprotection reactions or accidental acidic spills will generate formaldehyde gas, a known human carcinogen and sensitizer.

Precursor Warning: MOM-Cl

If you are synthesizing this compound in-house, you must handle Chloromethyl methyl ether (MOM-Cl) .[1]

-

Risk: MOM-Cl is an OSHA-regulated carcinogen (29 CFR 1910.1003).[1]

-

Control: Synthesis must occur in a closed system or a Class II Biosafety Cabinet/Fume Hood with specific scrubber protocols.

Visualization: Synthesis & Hazard Lifecycle[1]

The following diagram illustrates the lifecycle of the molecule, highlighting where specific safety risks (Carcinogenicity, Flammability, Toxicity) arise.

Figure 1: Lifecycle analysis showing the introduction of carcinogenic risks during synthesis (MOM-Cl) and deprotection (Formaldehyde).[1]

Handling, Storage, & Stability Protocols

Storage: The "Dry & Basic" Rule

Because the MOM group is acid-labile, "shelf-life" is dictated by the absence of moisture and acid.[1]

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerator).

-

Stabilization: If long-term storage is required, ensure the material is free of residual acid from purification (e.g., silica gel chromatography can be slightly acidic; wash with 1% triethylamine in hexane if necessary).

Experimental Handling

-

PPE: Butyl rubber gloves are recommended over standard nitrile if handling concentrated stock, as pyridine derivatives can permeate nitrile.

-

Ventilation: Always handle in a fume hood.

-

Quenching: When deprotecting (removing the MOM group), quench the reaction with aqueous sodium bicarbonate before removing from the hood to neutralize the acid and trap some formaldehyde as paraformaldehyde/glycols.

Emergency Response (Spill/Exposure)

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol. | Ethanol may increase skin permeability of pyridine derivatives. |

| Eye Contact | Rinse with water for 15 min; consult ophthalmologist. | Pyridines are basic irritants; corneal damage is possible. |

| Spill (Liquid) | Absorb with vermiculite. Neutralize area with dilute NaHCO₃. | Prevent acid hydrolysis of the spill which would release formaldehyde fumes. |

Synthesis & Deprotection Logic

Synthesis (MOM Protection)

-

Standard Protocol: React 2-methoxy-5-hydroxypyridine with MOM-Cl in the presence of Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) at 0°C.

-

Safety Note: Quench excess MOM-Cl with aqueous ammonia or ethanol inside the hood to destroy the carcinogen before waste disposal.

Deprotection (MOM Cleavage)

-

Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Methanol.

-

Mechanism: Protonation of the ether oxygen leads to the ejection of the oxonium ion, which hydrolyzes to formaldehyde.

Figure 2: Acid-catalyzed hydrolysis mechanism.[1] Note that water is required for the final cleavage step.

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM group stability and cleavage conditions).

-

Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc., including Chloromethyl methyl ether).[1] (Regulatory standard for MOM-Cl precursor).[1]

-

PubChem. Compound Summary: Methoxymethyl methyl ether (MOM-Cl). National Library of Medicine. (Toxicology data for the synthesis reagent).

-

ECHA (European Chemicals Agency). Registration Dossier: Pyridine. (General safety data for pyridine derivatives).

Sources

An In-depth Technical Guide to a Novel Pyridine Derivative: 2-Methoxy-5-(methoxymethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical entity 2-Methoxy-5-(methoxymethoxy)pyridine, a pyridine derivative with potential applications in synthetic chemistry and drug discovery. Due to its novelty, this compound is not yet extensively cataloged in major chemical databases. This document serves as a foundational resource, detailing its core identifiers and exploring its scientific context based on related structures and synthetic pathways.

Core Identifiers: Establishing a Chemical Identity

A precise chemical identity is paramount for scientific discourse and reproducibility. For 2-Methoxy-5-(methoxymethoxy)pyridine, the standard identifiers are as follows:

| Identifier | Value |

| PubChem CID | Not currently available |

| InChIKey | Not currently available |

The absence of a dedicated PubChem Compound ID (CID) and a corresponding InChIKey signifies that this specific molecule has not yet been registered and characterized within the extensive PubChem database. This is common for novel compounds or those that have not been widely synthesized or reported in the literature. Researchers working with this molecule are encouraged to submit their findings to public databases to contribute to the collective chemical knowledge.

Structural and Physicochemical Landscape

The structure of 2-Methoxy-5-(methoxymethoxy)pyridine combines a pyridine core, a well-known heterocycle in medicinal chemistry, with two distinct ether functionalities. The methoxy group at the 2-position and the methoxymethoxy (MOM) protecting group at the 5-position create a unique electronic and steric environment.

Caption: Chemical structure of 2-Methoxy-5-(methoxymethoxy)pyridine.

The physicochemical properties of this molecule can be predicted based on its constituent parts. The pyridine ring imparts a degree of aromaticity and basicity. The ether groups will influence its solubility, polarity, and potential for hydrogen bonding. The MOM group is a well-established protecting group for hydroxyl functionalities, suggesting that this compound could be a key intermediate in the synthesis of more complex molecules.

Synthetic Considerations and Methodologies

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methoxy-5-(methoxymethoxy)pyridine.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 2-methoxy-5-hydroxypyridine in a suitable inert solvent such as dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), to the solution.

-

Reagent Addition: Slowly add chloromethyl methyl ether (MOM-Cl) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Perform a standard aqueous workup and extract the product into an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired 2-Methoxy-5-(methoxymethoxy)pyridine.

Causality in Experimental Choices:

-

Inert Solvent: DCM is chosen to dissolve the reactants without participating in the reaction.

-

Non-nucleophilic Base: DIPEA is used to neutralize the HCl generated during the reaction without competing with the hydroxyl group as a nucleophile.

-

Controlled Temperature: The addition of the reactive MOM-Cl at a reduced temperature helps to control the reaction rate and minimize potential side reactions.

Potential Applications in Drug Discovery and Development

Pyridine derivatives are a cornerstone of modern medicinal chemistry, found in numerous approved drugs. The unique substitution pattern of 2-Methoxy-5-(methoxymethoxy)pyridine makes it an interesting building block for creating novel chemical entities.

The MOM-protected hydroxyl group at the 5-position provides a synthetic handle for further functionalization. This protecting group can be selectively removed under acidic conditions to reveal the free hydroxyl group, which can then be used in a variety of coupling reactions (e.g., etherification, esterification, Suzuki coupling after conversion to a triflate).

Caption: Potential synthetic utility of 2-Methoxy-5-(methoxymethoxy)pyridine.

This strategic placement of a protected functional group allows for the late-stage diversification of molecular scaffolds, a valuable strategy in the hit-to-lead and lead optimization phases of drug discovery.

Conclusion and Future Directions

2-Methoxy-5-(methoxymethoxy)pyridine represents a novel chemical entity with untapped potential. While its formal characterization in public databases is pending, its structure suggests significant utility as a synthetic intermediate. The proposed synthetic route provides a clear and logical pathway for its preparation. For researchers in medicinal chemistry and drug development, this compound offers a new building block for the creation of diverse and potentially bioactive molecules. Future work should focus on the successful synthesis, full analytical characterization (including NMR, IR, and mass spectrometry), and subsequent registration of this compound in public databases to facilitate its broader use within the scientific community.

References

As this technical guide addresses a novel compound not yet widely documented, direct references for "2-Methoxy-5-(methoxymethoxy)pyridine" are not available. The synthetic strategies and chemical principles discussed are based on foundational knowledge in organic chemistry and medicinal chemistry. For further reading on the methodologies and concepts mentioned, the following authoritative sources are recommended:

Structural Divergence and Functional Utility: 2-Methoxy-5-(methoxymethoxy)pyridine vs. 2-Methoxy-5-methoxymethylpyridine

Executive Summary

In the high-stakes environment of medicinal chemistry and lead optimization, the distinction between 2-methoxy-5-(methoxymethoxy)pyridine (Compound A) and 2-methoxy-5-methoxymethylpyridine (Compound B) represents a fundamental choice between a transient synthetic tool and a robust pharmacophore .

While both molecules share a 2-methoxypyridine core, their C5-substituents dictate vastly different chemical stabilities, metabolic fates, and synthetic applications. Compound A features a MOM ether (acetal), primarily serving as a protecting group for a phenol. Compound B features a picolyl ether , serving as a stable structural moiety. This guide dissects their electronic properties, synthetic protocols, and decision-making criteria for drug development.

Part 1: Structural & Electronic Characterization

The core difference lies in the connectivity of the oxygen atoms at the C5 position. This subtle structural variation fundamentally alters the electronic environment of the pyridine ring and the lability of the substituent.

Structural Comparison

| Feature | Compound A | Compound B |

| IUPAC Name | 2-methoxy-5-(methoxymethoxy)pyridine | 2-methoxy-5-(methoxymethyl)pyridine |

| C5 Substituent | -O-CH₂-O-CH₃ (Methoxymethoxy) | -CH₂-O-CH₃ (Methoxymethyl) |

| Chemical Class | Acetal (Formaldehyde derivative) | Ether (Benzylic/Picolyl type) |

| Electronic Effect | Strong e⁻ donor (+M effect into ring) | Weak e⁻ donor (Inductive +I) |

| Primary Role | Protecting Group (Masked Phenol) | Scaffold / Pharmacophore |

| Acid Stability | Low (Hydrolyzes rapidly) | High (Resistant to dilute acid) |

Electronic Impact on the Pyridine Core

-

Compound A (MOM Ether): The oxygen atom directly attached to the C5 position participates in resonance with the pyridine ring. This increases electron density in the ring, making C5-substituted pyridines more electron-rich and potentially more susceptible to electrophilic aromatic substitution (EAS) at the C3 position, though the directing effect of the C2-methoxy is usually dominant.

-

Compound B (Picolyl Ether): The methylene spacer (-CH₂-) insulates the oxygen from the aromatic system. The substituent exerts a mild inductive effect but does not significantly perturb the resonant electron density of the pyridine ring compared to Compound A.

Figure 1: Structural divergence highlighting the connectivity difference. Yellow arrow indicates resonance interaction; Green arrow indicates inductive connection.

Part 2: Synthetic Protocols & Causality

The synthesis of these molecules requires distinct strategies. Compound A is synthesized via O-alkylation of a phenol, while Compound B is synthesized via nucleophilic substitution on a picolyl halide or methylation of an alcohol.

Synthesis of Compound A (MOM-Protected Phenol)

Context: This protocol is used when the 5-hydroxyl group must be masked to survive basic conditions (e.g., lithiation).

Reagents:

-

Substrate: 5-Hydroxy-2-methoxypyridine (CAS: 51035-36-6)

-

Reagent: Chloromethyl methyl ether (MOM-Cl) (Warning: Carcinogen)

-

Base: Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)

-

Solvent: Dichloromethane (DCM) or THF

Protocol (Standardized):

-

Preparation: Dissolve 5-hydroxy-2-methoxypyridine (1.0 eq) in anhydrous DCM at 0°C under N₂.

-

Deprotonation: Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes.

-

Protection: Slowly add MOM-Cl (1.2 eq) via syringe to the cold solution. Note: MOM-Cl is highly toxic; use extreme caution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (EtOAc/Hexanes). The MOM ether is usually an oil.

Synthesis of Compound B (Picolyl Methyl Ether)

Context: This protocol builds the stable ether scaffold.

Route 1: Williamson Ether Synthesis (From Halide)

-

Substrate: 2-Methoxy-5-(chloromethyl)pyridine (CAS: 116426-38-9)

-

Reagent: Sodium Methoxide (NaOMe) (25% in MeOH)

Protocol:

-

Dissolution: Dissolve 2-methoxy-5-(chloromethyl)pyridine (1.0 eq) in anhydrous Methanol.

-

Alkylation: Add NaOMe solution (1.5 eq) dropwise at RT.

-

Reflux: Heat to reflux (65°C) for 2–4 hours. The chloride is a good leaving group, and the reaction is driven by the formation of NaCl.

-

Workup: Remove MeOH in vacuo. Resuspend residue in Et₂O/Water. Extract aqueous layer with Et₂O.

-

Yield: Typically high (>85%).

Part 3: Chemical Stability & Deprotection[1]

The "Acid Test" is the definitive method to distinguish these compounds.

Stability Profile

| Condition | Compound A (MOM) | Compound B (Ether) |

| Dilute HCl (1N) | Unstable (Hydrolyzes to Phenol) | Stable |

| TFA / DCM | Unstable (Rapid Cleavage) | Stable |

| NaOH / KOH | Stable | Stable |

| n-BuLi (Lithiation) | Stable (Directs ortho-lithiation) | Stable |

| BBr₃ (Lewis Acid) | Cleaves (to Phenol) | Cleaves (to Alcohol/Bromide) |

| H₂ / Pd/C | Stable | Stable (Unlike Benzyl ethers) |

Deprotection of Compound A

To regenerate the phenol from Compound A:

-

Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM (1:1).

-

Mechanism: Protonation of the acetal oxygen facilitates the loss of the methoxymethyl cation, which is quenched by water to form formaldehyde and methanol.

-

Safety Note: This releases formaldehyde. Perform in a fume hood.

Figure 2: The divergent reactivity under acidic conditions. Compound A reverts to the phenol; Compound B remains intact.

Part 4: Medicinal Chemistry Implications

For drug development professionals, the choice between these two motifs is often dictated by Metabolic Stability (DMPK) and Toxicity .

Metabolic Soft Spots

-

Compound A (MOM): Generally unsuitable for final drug candidates.

-

Reason 1: Rapid hydrolysis in gastric acid (pH 1–2).

-

Reason 2: Metabolic cleavage releases formaldehyde , a toxic byproduct.

-

Use Case: Strictly an intermediate or prodrug moiety (if formaldehyde release is managed/negligible).

-

-

Compound B (Ether): A viable pharmacophore.

-

Metabolism: Susceptible to CYP450-mediated O-dealkylation . The methyl group on the ether oxygen is a "soft spot" for oxidation, leading to the hemiacetal and subsequent breakdown to the alcohol (2-methoxy-5-hydroxymethylpyridine).

-

Optimization: If metabolic clearance is too high, the methyl group is often replaced with a deuterated methyl (-CD₃) or a trifluoromethyl (-CF₃) group to block metabolism.

-

Ortho-Lithiation (Synthetic Utility)

Both compounds allow for Directed Ortho Metalation (DoM) .

-

The C2-methoxy group is a strong Director of Metalation (DMG).

-

Lithiation typically occurs at C3 (ortho to the methoxy).

-

Compound A Advantage: The MOM group is robust against the strong bases (n-BuLi, t-BuLi) used in DoM, provided the temperature is kept low (-78°C). It protects the acidic phenol proton that would otherwise quench the lithiating reagent.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive source for MOM ether stability and deprotection protocols).

-

Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides . Journal of Organic Chemistry, 68(6), 2243-2247. (Mechanistic insight into lithiation of 2-methoxypyridines).

-

Synthesis of 2-methoxy-5-methoxymethylpyridine . Google Patents (US5116993A). (Industrial process for chloromethyl/methoxymethyl pyridine derivatives).[1][2]

-

Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. (Comparative stability data for benzyl/picolyl type ethers).

-

Direct Methoxypyridine Functionalization . National Institutes of Health (PMC). (Discusses the basicity and reactivity of 2-methoxypyridines).

Sources

Methodological & Application

Synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine from 5-hydroxy-2-methoxypyridine

Executive Summary

This application note details the synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine (Product) from 5-hydroxy-2-methoxypyridine (Starting Material). The methoxymethyl (MOM) ether is selected for its robust stability against basic conditions, organometallic reagents, and mild oxidizers, making it an ideal protecting group for multi-step pyridine functionalization.

Two protocols are provided:

-

Method A (Standard): The classical Williamson ether synthesis using Chloromethyl methyl ether (MOMCl) and Sodium Hydride (NaH). This method offers the highest reliability and yield for small-to-medium scale but requires strict safety adherence due to the carcinogenicity of MOMCl.

-

Method B (Green/Alternative): An acid-catalyzed acetal exchange using Dimethoxymethane (Methylal). This avoids MOMCl but requires careful optimization of the acid catalyst to prevent pyridine salt formation.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Challenge: Ambient Nucleophilicity

The starting material, 5-hydroxy-2-methoxypyridine, presents a regioselectivity challenge. The deprotonated intermediate (a pyridin-3-olate anion) is an ambient nucleophile. While the 2-methoxy group blocks the 2-position, preventing the formation of a 2-pyridone tautomer, the ring nitrogen remains nucleophilic.

-

O-Alkylation (Desired): Occurs at the oxygen anion. Favored by "hard" electrophiles and polar aprotic solvents that solvate the cation (Na+), leaving the "naked" phenoxide anion free to attack.

-

N-Alkylation (Undesired): Occurs at the pyridine nitrogen, leading to a pyridinium salt.

Mechanistic Pathway (Method A)

The reaction proceeds via an

Figure 1: Reaction pathway highlighting the divergence between the desired O-alkylation and undesired N-alkylation.

Safety Assessment: Handling MOMCl

CRITICAL WARNING: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen (29 CFR 1910.1006). It is an alkylating agent that can cause cancer upon chronic exposure.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and chemical splash goggles.

-

Quenching: Excess MOMCl hydrolyzes to form HCl and formaldehyde. Quench all reaction mixtures and contaminated glassware with dilute aqueous ammonia or saturated sodium bicarbonate to neutralize the acid and destroy the alkylating agent before removal from the hood.

Method A: Standard MOMCl Protocol (Recommended)

This protocol uses Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). The use of NaH ensures complete deprotonation, and DMF promotes O-alkylation.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Role |

| 5-Hydroxy-2-methoxypyridine | 1.0 | 125.13 | Starting Material |

| Sodium Hydride (60% in oil) | 1.2 | 24.00 | Base |

| MOMCl (Chloromethyl methyl ether) | 1.1 | 80.51 | Electrophile |

| DMF (Anhydrous) | N/A | 73.09 | Solvent (0.2 M conc.) |

| TBAI (Tetrabutylammonium iodide) | 0.05 | 369.37 | Catalyst (Optional)* |

*Note: TBAI can accelerate the reaction by generating the more reactive MOM-Iodide in situ, but is often unnecessary for phenolic hydroxyls.

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add 5-Hydroxy-2-methoxypyridine (1.0 eq) and anhydrous DMF (5 mL per mmol of substrate). Stir until fully dissolved.

-

Deprotonation: Cool the solution to 0 °C (ice/water bath). Carefully add NaH (1.2 eq) portion-wise.

-

Observation: Evolution of hydrogen gas (bubbling).

-

Wait: Stir at 0 °C for 30 minutes to ensure complete anion formation. The solution often turns yellow/orange.

-

-

Addition: Add MOMCl (1.1 eq) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours.

-

Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The starting material (more polar, lower R_f) should disappear.[7]

-

-

Quench: Cool back to 0 °C. Slowly add saturated aqueous NaHCO3 (approx. 2 mL/mmol).

-

Note: This neutralizes HCl generated from excess MOMCl hydrolysis.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate layers.[8] Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics 3x with water (critical to remove DMF) and 1x with brine .

-

Dry over Na2SO4, filter, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 10%

30% EtOAc in Hexanes.

-

Method B: "Green" Alternative (Acid-Catalyzed)

For labs restricting MOMCl use, this method uses Dimethoxymethane (Methylal) and Phosphorus Pentoxide (

Reagents

| Reagent | Equiv.[1][2][3] | Role |

| 5-Hydroxy-2-methoxypyridine | 1.0 | Starting Material |

| Dimethoxymethane (DMM) | 15-20 | Solvent/Reagent |

| 1.0 | Catalyst/Dehydrating Agent |

Procedure

-

Dissolve the starting material in Dimethoxymethane (used as solvent).

-

Add

portion-wise at Room Temperature. -

Stir vigorously for 12–24 hours.

-

Quench: Pour the mixture into ice-cold saturated NaHCO3 solution.

-

Note: The quench must be basic to prevent hydrolysis of the newly formed MOM ether.

-

-

Extract with DCM, dry, and concentrate.

Analytical Validation

The product must be validated to confirm the presence of the MOM group and the integrity of the pyridine ring.

Expected 1H NMR Data (CDCl3, 400 MHz)

-

Pyridine Aromatic Protons:

- ~ 7.9 ppm (d, 1H, H-6): Shifted downfield due to nitrogen proximity.

- ~ 7.3 ppm (dd, 1H, H-4).

- ~ 6.7 ppm (d, 1H, H-3): Upfield due to ortho-methoxy group.

-

MOM Group (Diagnostic):

- ~ 5.15 ppm (s, 2H, -O-CH 2-O-): The "MOM methylene" singlet.

- ~ 3.48 ppm (s, 3H, -O-CH 3): The MOM methyl group.

-

Pyridine Methoxy:

- ~ 3.90 ppm (s, 3H, Py-OCH 3).

QC Checklist

Troubleshooting Guide

| Problem | Potential Cause | Solution |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Increase stirring time at 0°C to 1 hour. |

| Starting Material Remains | Old MOMCl | MOMCl hydrolyzes over time. Distill MOMCl (hazardous!) or buy fresh ampoules. |

| N-Alkylation Observed | Solvent polarity issues | Ensure DMF is anhydrous. Strictly maintain 0°C during addition. |

| Product Hydrolysis | Acidic workup | Avoid acidic washes. Use NaHCO3 or weak ammonia during quench. |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine.

References

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for MOM ether stability and formation).

-

Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Synthesis of MOM Ethers using Dimethoxymethane and Zinc Bromide." J. Org.[1][3] Chem.2005 , 70, 9618–9621.[3] (Source for alternative "Green" MOM protection methods).

-

Occupational Safety and Health Administration (OSHA). "Methyl chloromethyl ether - 1910.1006." (Safety regulations regarding MOMCl handling).

-

Grasa, G. A.; et al. "General and Efficient Copper-Catalyzed Synthesis of Diarylethers." J. Org.[1][3] Chem.2006 , 71, 926-933. (Provides context on pyridine O-alkylation conditions and ambient nucleophiles).

Sources

- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]

- 3. MOM Ethers [organic-chemistry.org]

- 4. nj.gov [nj.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. total-synthesis.com [total-synthesis.com]

Application Note: Regioselective MOM Protection of 6-Methoxypyridin-3-ol

[1]

Strategic Overview

The Substrate: 6-Methoxypyridin-3-ol

This substrate is a pivotal scaffold in medicinal chemistry, frequently serving as a bioisostere for electron-rich phenols in kinase inhibitors and GPCR ligands.[1] Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines cannot tautomerize to a stable pyridone form .[1][2] This unique electronic feature simplifies the protection strategy by thermodynamically favoring O-alkylation over N-alkylation, provided the correct base is utilized.[1]

The Strategy: Methoxymethyl (MOM) Protection

The MOM group is selected for this application due to its:

-

Robustness: Stable to basic conditions, organolithiums, and mild oxidants.

-

Orthogonality: Cleavable under specific acidic conditions (e.g., dilute HCl or

) where other protecting groups (like benzyl ethers) might be too stable or susceptible to hydrogenolysis. -

Electronic Transparency: The MOM ether mimics the electronics of the methoxy group, maintaining the pyridine ring's electron density for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Critical Safety Protocol (Read Before Experimentation)

⚠️ DANGER: CARCINOGEN HAZARDChloromethyl Methyl Ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen (OSHA Regulated). It is volatile and can cause fatal pulmonary edema.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with the sash at the lowest possible position.

-

PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles are mandatory.

-

Decontamination: Quench all glassware and syringes in a bath of concentrated ammonium hydroxide (

) or a 1:1 mixture of Methanol/Ammonium Hydroxide immediately after use. This converts residual MOM-Cl to the harmless hexamethylenetetramine or corresponding acetal. -

Impurity Warning: Commercial MOM-Cl often contains Bis(chloromethyl) ether (BCME), an even more potent carcinogen.[1] Treat all MOM-Cl sources with extreme caution.[1]

Mechanistic Insight & Reaction Logic

The reaction proceeds via a Williamson Ether Synthesis mechanism. The choice of base is critical to ensure rapid and complete deprotonation of the hydroxyl group (

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway highlighting the selectivity for O-alkylation driven by the high nucleophilicity of the phenoxide anion.[1]

Protocol Design & Reagents

Reagent Table (Scale: 10.0 mmol)

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 6-Methoxypyridin-3-ol | 125.13 | 1.0 | 1.25 g | Substrate |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 480 mg | Base |

| MOM-Cl | 80.51 | 1.2 | 915 µL* | Electrophile |

| DMF (Anhydrous) | 73.09 | N/A | 15 mL | Solvent |

| TBAI (Optional) | 369.37 | 0.05 | 185 mg | Catalyst |

*Density of MOM-Cl

Optimization Notes (The "Why"):

-

Base Selection (NaH vs. Amines): While DIPEA (Hünig's base) is safer, NaH is recommended here. The complete irreversible deprotonation by NaH maximizes the concentration of the oxyanion, which is essential to outcompete the pyridine nitrogen for the electrophile.

-

Solvent (DMF): DMF is polar aprotic, which solvates the sodium cation effectively, leaving the pyridin-3-olate anion "naked" and highly reactive.[1]

-

Catalyst (TBAI): Tetrabutylammonium iodide is optional but recommended if the reaction is sluggish. It generates MOM-I in situ, a more reactive electrophile.[1]

Step-by-Step Experimental Procedure

Phase A: Setup and Deprotonation

-

Glassware Prep: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry nitrogen or argon.

-

Base Addition: Quickly weigh Sodium Hydride (480 mg, 60% dispersion) and add it to the RBF.

-

Expert Tip: Washing the NaH with hexane to remove mineral oil is generally unnecessary for this reaction unless high-precision NMR analysis of the crude is required.

-

-

Solvation: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0°C using an ice/water bath.

-

Substrate Addition: Dissolve 6-methoxypyridin-3-ol (1.25 g) in the remaining DMF (5 mL). Add this solution dropwise to the NaH suspension over 5–10 minutes.

-

Observation: Evolution of hydrogen gas (

) will occur.[3] Ensure the system is vented to a bubbler or balloon.

-

-

Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (indicating formation of the sodium phenoxide).

Phase B: Protection Reaction[5]

-

Electrophile Addition: While maintaining the reaction at 0°C, add MOM-Cl (915 µL) dropwise via a gas-tight syringe.

-

Safety: Do not rush this step. Exotherms can lead to vaporization of MOM-Cl.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LCMS.

-

Target: Disappearance of starting material (

) and appearance of product (

-

Phase C: Workup and Purification[5]

-

Quenching: Cool the mixture back to 0°C. Carefully add saturated aqueous

(10 mL) dropwise to quench excess NaH and MOM-Cl. -

Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (

).-

Note: The product is moderately polar; thorough extraction is necessary.

-

-

Washing: Wash the combined organic layers with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude oil via flash column chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes.

-

Analytical Validation

Successful synthesis must be validated against the following spectral characteristics.

Expected Data

-

Appearance: Colorless to pale yellow oil.

-

NMR (400 MHz,

-

LCMS (ESI+): Calculated for

; Found 170.1.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (<50%) | Incomplete deprotonation or wet DMF.[1] | Ensure DMF is anhydrous. Increase NaH activation time. |

| New Spot on TLC (Baseline) | N-alkylation (Pyridinium salt).[1] | Ensure temperature is kept at 0°C during addition. Confirm Substrate is 3-OH, not 2-OH or 4-OH. |

| MOM-Cl Fumes | Syringe leak or rapid addition.[1] | Use Luer-lock gas-tight syringes.[1] Add slower. |

References

- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for MOM stability and cleavage conditions).

-

Occupational Safety and Health Administration (OSHA). Methylene Chloride Standard (29 CFR 1910.1052) and Carcinogen Guidelines.[Link][1][4]

- Lombardo, M. et al. "Regioselective alkylation of 3-hydroxypyridines." Tetrahedron Letters, 2005.

Using 2-Methoxy-5-(methoxymethoxy)pyridine as a lithiation intermediate

Application Note: Strategic Lithiation of 2-Methoxy-5-(methoxymethoxy)pyridine

Part 1: Executive Summary & Strategic Rationale

2-Methoxy-5-(methoxymethoxy)pyridine represents a high-value "bifunctional" scaffold in medicinal chemistry, particularly for the synthesis of complex heterocyclic drugs (e.g., IDO1 inhibitors, kinase inhibitors). Its utility lies in the competing directing effects of the 2-methoxy (OMe) group and the 5-methoxymethoxy (OMOM) group, which allow for programmable regioselective functionalization.

Core Value Proposition:

-

Orthogonal Protection: The MOM group serves as a robust protecting group for the 5-hydroxy position (a common metabolic handle) while simultaneously acting as a powerful Directed Metalation Group (DMG).

-

Regiodivergent Access: By manipulating base selection and temperature, researchers can access the C3 (ortho to OMe) or C4/C6 (ortho to MOM) positions, enabling the rapid construction of 2,3,5- or 2,4,5-trisubstituted pyridines without de novo ring synthesis.

-

Atom Economy: Direct lithiation avoids the need for pre-halogenated precursors, streamlining the synthesis of library candidates.

Part 2: Chemical Logic & Mechanistic Insight

The lithiation of 2-Methoxy-5-(methoxymethoxy)pyridine is governed by the interplay of coordination strength and inductive acidity .

Analysis of Directing Groups (DMGs)

-

5-OMOM (Methoxymethoxy): A strong DMG. The oxygen atoms provide a stable chelate with lithium (5-membered ring transition state), strongly directing lithiation to the ortho positions (C4 and C6 ).

-

2-OMe (Methoxy): A moderate DMG. It directs lithiation to the C3 position.

-

Pyridine Nitrogen (N): A strong inductive activator, making the

-protons (C6 ) highly acidic.

Regioselectivity Landscape

The competition for deprotonation occurs at three distinct sites:

| Position | Electronic/Steric Environment | Directing Influence | Predicted Favorability |

| C3 | Ortho to OMe; Meta to OMOM | Directed by 2-OMe | Kinetic Product (Typical for 2-methoxypyridines) |

| C4 | Ortho to OMOM; Meta to OMe | Directed by 5-OMOM | Thermodynamic/Cooperative Product (Strong chelation) |

| C6 | Ortho to OMOM; | Directed by 5-OMOM + Inductive effect of N | Most Acidic Site (Risk of dimerization if not controlled) |

Expert Insight: While 2-methoxypyridines typically lithiate at C3 , the presence of the powerful MOM group at C5 introduces a competing pathway. In analogous systems (e.g., 3-chloro-5-MOM-pyridine used in IDO1 inhibitor synthesis), lithiation is often driven to C4 due to the "sandwich" effect or strong MOM coordination. However, for this specific substrate, C4 functionalization provides a unique substitution pattern (2,4,5-trisubstituted) that is difficult to access via electrophilic aromatic substitution.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Intermediate

Pre-requisite: Quantitative protection of 2-methoxy-5-hydroxypyridine.

Reagents:

-

Starting Material: 2-Methoxy-5-hydroxypyridine (CAS: 51834-97-0)

-

Reagent: Chloromethyl methyl ether (MOMCl) (Note: Carcinogenic, handle in fume hood)

-

Base: Sodium Hydride (NaH) or Diisopropylethylamine (DIPEA)

-

Solvent: Anhydrous THF or DMF

Step-by-Step:

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (0.2 M) at 0°C. Add 2-Methoxy-5-hydroxypyridine (1.0 equiv) portion-wise. Stir for 30 min until H2 evolution ceases (Solution turns clear/yellow).

-

Protection: Add MOMCl (1.1 equiv) dropwise via syringe at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).

-

Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient).

-

Yield Target: >90% colorless oil.

-

Protocol B: Regioselective Lithiation & Functionalization

Objective: Introduction of an electrophile (E+) at C3 or C4.

Reagents:

-

Substrate: 2-Methoxy-5-(methoxymethoxy)pyridine

-

Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes) or Lithium Diisopropylamide (LDA)

-

Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking aggregates and enhancing reactivity.

-

Electrophile: DMF (for aldehyde), I2 (for iodide), or B(OiPr)3 (for boronic acid).

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Solution Prep: Dissolve substrate (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.15 M). Cool to -78°C (Dry ice/Acetone bath).

-

Expert Note: TMEDA coordinates Li+, increasing the basicity and directing power of the MOM group.

-

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 mins. Maintain temp < -70°C.

-

Incubation: Stir at -78°C for 45-60 minutes .

-

Observation: Solution may turn yellow/orange, indicating lithiated species formation.

-

-

Quench (Electrophile Addition): Add the Electrophile (1.2 - 1.5 equiv) neat or in THF solution rapidly.

-

For DMF: Stir 30 min at -78°C, then warm to 0°C.

-

For Iodine: Dissolve I2 in THF, add dropwise.

-

-

Analysis: Analyze crude NMR to determine Regioselectivity (C3 vs C4 vs C6).

-

Diagnostic Signals: Look for the loss of the specific aromatic proton singlet.

-

C3-Substituted: Retains C4 and C6 singlets (coupling pattern changes).

-

C4-Substituted: Retains C3 and C6 singlets (C3 and C6 are para/meta, weak coupling).

-

Part 4: Visualization of Workflows

The following diagram illustrates the decision matrix for synthesis and functionalization, highlighting the critical divergence points based on directing group logic.

Caption: Workflow for the synthesis and regiodivergent lithiation of 2-Methoxy-5-(methoxymethoxy)pyridine. The MOM group typically exerts stronger directing control, favoring Path B (C4) or C6 depending on conditions.

Part 5: Application Case Study (Drug Discovery)

Context: The 2,4,5-trisubstituted pyridine motif is a privileged scaffold in the design of IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors , which are critical targets for cancer immunotherapy.

Case Example: In the synthesis of IDO1 inhibitor analogs (referencing WO2014186035), a similar intermediate, 3-chloro-5-(methoxymethoxy)pyridine , is lithiated.

-

Observation: The lithiation occurs exclusively at C4 .

-

Translation to Current Topic: For 2-Methoxy-5-(methoxymethoxy)pyridine, utilizing the MOM-directed C4-lithiation allows for the installation of formyl groups (using DMF) or halides. This intermediate can then undergo:

-

Strecker Reaction: To form fused ring systems (e.g., furopyridines).

-

Suzuki Coupling: At C4 (if iodinated) or C5 (after MOM deprotection/triflation).

-

Data Summary: Directing Group Comparison

| Group | Type | Coordination Strength | Primary Target Site |

| -OMOM | Chelation-based | High | Ortho (C4, C6) |

| -OMe | Coordination/Inductive | Moderate | Ortho (C3) |

| -Cl (Analog) | Inductive | Weak | Ortho (C2, C4) |

References

-

Vertex Pharmaceuticals Inc. (2014). Inhibitors of the Kynurenine Pathway. WO2014186035A1.

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM protocols).

-

Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Review of pyridine lithiation regioselectivity).

-

Sigma-Aldrich. (n.d.). 2-Methoxy-5-hydroxypyridine Product Page.

-

Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic grounding for DMG hierarchy).

Sources

Application Notes and Protocols for the Deprotection of 5-MOM-2-methoxypyridine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Use and Removal of the MOM Group in Pyridine Chemistry

The methoxymethyl (MOM) ether is a cornerstone protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its popularity stems from its stability across a wide range of reaction conditions, including strongly basic, organometallic, and many nucleophilic environments.[1][2] In the context of heterocyclic chemistry, particularly with electron-rich systems like substituted pyridines, the MOM group provides robust protection for the pyridone tautomer's hydroxyl group, enabling selective functionalization at other positions of the ring.

However, the stability that makes the MOM group so useful also presents a challenge at the deprotection stage. The cleavage of MOM ethers typically requires acidic conditions, which can be problematic for sensitive substrates that may contain other acid-labile functional groups or be prone to side reactions like isomerization.[1][3] This guide provides a comprehensive overview of the reaction conditions for the deprotection of a representative substrate, 5-MOM-2-methoxypyridine, synthesizing field-proven protocols with a deep dive into the mechanistic rationale behind them.

Mechanistic Underpinnings of MOM Deprotection

The classical deprotection of a MOM ether proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom that is distal to the pyridine ring, enhancing its leaving group ability. Subsequent cleavage of the C-O bond results in the formation of the desired pyridinol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile present in the reaction medium (typically water or an alcohol solvent) to generate innocuous byproducts like formaldehyde and methanol.

Sources

Troubleshooting & Optimization

Technical Support: Optimization of 2-Methoxy-5-(methoxymethoxy)pyridine Synthesis

Case ID: MOM-PYR-005 Subject: Yield Improvement & Troubleshooting for MOM Protection of 6-methoxypyridin-3-ol Status: Active Guide

Executive Summary & Chemical Context

Target Molecule: 2-Methoxy-5-(methoxymethoxy)pyridine Core Challenge: This synthesis involves the protection of an electron-deficient phenol (hydroxypyridine) with a carcinogen (MOM-Cl). Users frequently report low yields due to three converging factors:

-

Reagent Quality: Commercial MOM-Cl degrades into HCl and formaldehyde, killing the reaction and hydrolyzing the product.

-

Acidity: The acetal (MOM) linkage is acid-labile; the 2-methoxy group is also susceptible to hydrolysis (yielding the pyridone) under acidic conditions.

-

Purification Loss: Product decomposition on acidic silica gel during chromatography.

This guide provides two validated protocols: Method A (High Yield/Small Scale) using NaH, and Method B (Scalable/Safer) using in situ generated MOM-Cl.

Validated Experimental Protocols

Method A: The High-Yield Standard (NaH/DMF)

Recommended for milligram to gram-scale synthesis where yield is paramount.

The Logic: The pyridine ring withdraws electron density from the hydroxyl group, making it a poor nucleophile. Using Sodium Hydride (NaH) irreversibly deprotonates the hydroxyl to the pyridin-3-olate anion, significantly increasing reaction rate and conversion compared to weak amine bases like DIPEA.

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon.

-

Solvent: Use anhydrous DMF (N,N-Dimethylformamide). Critical: Wet DMF destroys MOM-Cl.

-

Deprotonation:

-

Charge NaH (60% in oil, 1.2 equiv) into the flask. Wash with dry hexanes if oil removal is desired (optional).

-

Add DMF (0.5 M concentration relative to substrate).

-

Cool to 0°C .

-

Add 6-methoxypyridin-3-ol (1.0 equiv) portion-wise. Evolution of H₂ gas will occur.

-

Stir at 0°C for 30 mins until gas evolution ceases (Solution usually turns yellow/orange).

-

-

Alkylation:

-

Add MOM-Cl (Chloromethyl methyl ether, 1.2 equiv) dropwise via syringe.

-

Safety Note: MOM-Cl is a potent carcinogen. Use a specific waste stream.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Cool to 0°C. Carefully add Sat. NaHCO₃ (aq).[1] Do not use water or NH₄Cl initially , as local acidity can cleave the product.

Method B: The "Green" In Situ Route (ZnBr₂/DMM)

Recommended for scale-up (>10g) or to avoid handling neat MOM-Cl.

The Logic: Instead of handling carcinogenic MOM-Cl, this method generates it transiently from Dimethoxymethane (DMM) and Acetyl Chloride using a Zinc catalyst.

Protocol:

-

Mix 6-methoxypyridin-3-ol (1.0 equiv) and Dimethoxymethane (DMM, 5.0 equiv) in Toluene or DCM.

-

Add ZnBr₂ (0.01 equiv) or Zn(OAc)₂.

-

Add Acetyl Chloride (1.2 equiv) dropwise at RT.

-

Add DIPEA (1.5 equiv) slowly to scavenge HCl.

-

Stir for 4–12 hours.

Visualization: Synthesis Workflow

Caption: Workflow comparing the High-Yield NaH route vs. the Safer In-Situ route, converging at the critical basic quench step.

Troubleshooting Center (FAQs)

Issue: "My product disappears on the silica column."

Diagnosis: Acid-catalyzed decomposition. Root Cause: Silica gel is naturally acidic (pH ~4-5). This is sufficient to cleave the MOM ether or hydrolyze the 2-methoxy group back to the pyridone. Solution:

-

Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et₃N) before packing the column.

-

Eluent Modification: Add 0.5% Et₃N to your mobile phase (e.g., Hexanes/EtOAc + 0.5% Et₃N).

Issue: "Low conversion; Starting material remains."

Diagnosis: Reagent failure or moisture ingress. Root Cause:

-

Old MOM-Cl: Commercial MOM-Cl hydrolyzes in the bottle to form HCl and formaldehyde. HCl consumes your base; formaldehyde does nothing.

-

Wet Solvent: DMF is hygroscopic. Water reacts with MOM-Cl faster than your phenol does. Solution:

-

Test MOM-Cl: Add a drop to water. If it doesn't smoke/fume vigorously, it is dead.

-

Switch Base: If using DIPEA (Method B) and conversion is low, switch to Method A (NaH). The phenoxide anion is a much better nucleophile.

Issue: "Product is turning yellow/brown."

Diagnosis: Pyridone formation.[2] Root Cause: Hydrolysis of the 2-methoxy group. This occurs if the reaction mixture becomes acidic (e.g., excess HCl from MOM-Cl decomposition not neutralized by base). Solution: Ensure your reaction maintains pH > 8. If using Method B, increase DIPEA equivalents.

Data & Logic: Troubleshooting Decision Tree

Caption: Logic tree for diagnosing yield loss. Green nodes indicate checkpoints; Black nodes indicate corrective actions.

Comparative Reagent Table

| Parameter | Method A (NaH/DMF) | Method B (In Situ/DCM) | Notes |

| Base Strength | High (pKₐ ~35) | Moderate (pKₐ ~10) | NaH ensures complete deprotonation. |

| Reaction Rate | Fast (< 4 hours) | Slow (4–12 hours) | Anionic nucleophile (Method A) is faster. |

| Safety | Low (Carcinogen handling) | High (Generated in situ) | Method B is preferred for safety officers. |

| Moisture Sensitivity | Extreme | High | Both require anhydrous conditions. |

| Yield Potential | 85–95% | 70–85% | Method A is the industry standard for yield. |

References

-

Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[3] & Greene, T.W. John Wiley & Sons. (Standard protocols for MOM protection of phenols).

-

Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers . Journal of Organic Chemistry, 2005, 70(23), 9618–9621. (Source for in situ MOM-Cl generation).

-

Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines . National Institutes of Health (PMC). (Discusses stability of MOM on heterocyclic rings).

-

2-Methoxypyridine Safety Data Sheet . Jubilant Ingrevia. (Safety and stability data for the core pyridine structure).

Sources

Technical Support Center: Pyridine Functionalization & MOM Group Stability

Ticket System: OPEN | Topic: MOM Stability on Pyridine Rings | Level: Advanced

Welcome to the MOM-Pyridine Stability Task Force

Current Status: You are likely experiencing unexpected deprotection or decomposition during pyridine functionalization. Root Cause Analysis: The Methoxymethyl (MOM) ether is an acetal. While robust in basic media (perfect for lithiation), it is chemically allergic to the Lewis acids often required to activate the electron-deficient pyridine ring. Furthermore, the pyridine nitrogen itself can act as a "Trojan Horse," coordinating with reagents to locally increase acidity or facilitate chelation-assisted cleavage.

This guide acts as your troubleshooting manual. It does not just list steps; it explains the why so you can adapt the how.

Module 1: The Danger Zone (Reagent Compatibility)

User Query: "Which reagents can I safely use without stripping the MOM group?"

The MOM group cleaves via an oxocarbenium ion intermediate. Any reagent that can coordinate to the ether oxygen and stabilize the leaving group (Lewis Acid) or protonate it (Brønsted Acid) is a threat.

Reagent Compatibility Matrix

| Reagent Class | Risk Level | Status | Mechanism of Failure / Success |

| Alkyllithiums ( | 🟢 Safe | Recommended | MOM is stable to strong bases; acts as a Directed Metalation Group (DMG). |

| Lithium Amides (LDA, LiTMP) | 🟢 Safe | Recommended | Non-nucleophilic bases prevent addition to the pyridine ring (Chichibabin-type side reactions). |

| Pd-Catalysts (Suzuki, Stille) | 🟢 Safe | Compatible | Standard basic conditions ( |

| Boron Tribromide ( | 🔴 Critical | Avoid | Rapidly cleaves MOM via coordination to ether oxygens. |

| Aluminum Chloride ( | 🔴 Critical | Avoid | Strong Lewis acid; coordinates to Pyridine-N and cleaves MOM. |

| TFA / HCl / | 🔴 Critical | Avoid | Protonation of acetal oxygen leads to immediate hydrolysis. |

| Minisci Reagents (Radical/Acid) | 🟠 Caution | Risk | Standard Minisci uses TFA/Ag+; will cleave MOM. Use photoredox neutral conditions instead. |

Module 2: The Mechanism of Cleavage (Why it happens)

Technical Insight:

The pyridine nitrogen adds a layer of complexity. In acidic media, the pyridine nitrogen protonates first (

Visualizing the Stability Logic

The following diagram illustrates the decision logic for reagent selection to preserve the MOM group.

Caption: Decision tree for reagent selection. Acidic and Lewis Acidic conditions pose the highest threat to MOM integrity on pyridine rings.

Module 3: Directed Ortho Metalation (DoM) – The Gold Standard

User Query: "How do I functionalize the ring without acids?"

The Solution: Use the MOM group as a Directed Metalation Group (DMG) . The oxygen atoms in the MOM group coordinate Lithium, directing the base to deprotonate the ortho position. This is the most reliable method for functionalizing MOM-protected pyridines.

Protocol: C3-MOM Pyridine Ortho-Lithiation

Target: Functionalizing the C4 or C2 position of a 3-(methoxymethoxy)pyridine.

Reagents:

-

Substrate: 3-(methoxymethoxy)pyridine

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is superior to

-BuLi for pyridines to avoid nucleophilic attack on the ring (C2/C6). -

Solvent: Anhydrous THF (promotes coordination).

-

Electrophile: Aldehydes,

, DMF, etc.

Step-by-Step Methodology:

-

Preparation of LiTMP:

-

Cool anhydrous THF (0.5 M) to -78°C under Argon.

-

Add 2,2,6,6-tetramethylpiperidine (1.1 equiv).

-

Add

-BuLi (1.1 equiv) dropwise. Stir at 0°C for 30 min to generate LiTMP.

-

-

Lithiation (The Critical Step):

-

Cool the LiTMP solution back to -78°C .

-

Add the MOM-pyridine substrate (dissolved in THF) dropwise.

-

Wait Time: Stir for 1 hour at -78°C. Do not warm up. The lithiated pyridine species is unstable above -40°C and can undergo dimerization or "dance" (scramble) to other positions.

-

-

Electrophile Trapping:

-

Add the electrophile (1.2–1.5 equiv) neat or in THF.

-

Allow to warm slowly to room temperature only after the electrophile has been added.

-

-

The "MOM-Safe" Quench:

-

Quench with saturated Ammonium Chloride (

) or water. -

AVOID: Do not quench with dilute HCl. The heat of neutralization + acid will cleave the MOM.

-

Mechanism of DoM

The following diagram details the coordination mechanism that makes this reaction possible.

Caption: The MOM group oxygens coordinate the Lithium atom, positioning the base to deprotonate the ortho-carbon (C4 typically favored over C2 due to electronic repulsion).[1][2]

Module 4: Troubleshooting & FAQs

Ticket #001: "My MOM group disappeared during workup."

Diagnosis: You likely used an acidic aqueous wash to remove pyridine salts. Resolution: Pyridines are basic. If you wash with 1M HCl to remove impurities, you protonate the pyridine (making it water-soluble) AND the MOM group (hydrolysis). Protocol:

-

Use buffer solutions (pH 7 phosphate buffer) or saturated

. -

If you must remove starting material, rely on chromatography, not acid-base extraction.

Ticket #002: "I need to do a Suzuki coupling, but the yield is low."

Diagnosis: Check your boronic acid. Some boronic acids are Lewis acidic or contain free acid impurities. Resolution:

-

Switch to Boronic Esters (Pinacol esters), which are neutral and easier to purify.

-

Ensure your base (

or

Ticket #003: "Can I use Minisci conditions?"